
2,4-Dinitro-1-(trifluoromethoxy)benzene
Overview
Description
2,4-Dinitro-1-(trifluoromethoxy)benzene is an organic compound known for its unique chemical structure and properties. It contains a trifluoromethoxy group attached to a benzene ring, which is further substituted with two nitro groups at the 2 and 4 positions.
Preparation Methods
One common method is the trifluoromethoxylation of arynes using 2,4-Dinitro-1-(trifluoromethoxy)benzene as a source of the trifluoromethoxide anion . This process is advantageous because it is safe, commercially available, and cost-effective. The reaction conditions often involve the use of nucleophilic substitution or metal-catalyzed reactions .
Chemical Reactions Analysis
2,4-Dinitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis Pathways
The synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene typically involves:
- Nitration : Introduction of nitro groups to the benzene ring.
- Trifluoromethoxylation : A recent method involves using trifluoromethoxy reagents to introduce the trifluoromethoxy group efficiently .
Applications in Pharmaceuticals
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance:
- Antimicrobial Agents : Research indicates that similar nitro compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Tuberculosis Treatment : It has been utilized in synthesizing biphenyl analogues related to tuberculosis drugs, enhancing their efficacy against resistant strains .
Agrochemical Applications
In agrochemicals, this compound is utilized for:
- Pesticide Development : The trifluoromethoxy group improves the stability and effectiveness of pesticides. Its derivatives are explored for their ability to penetrate plant tissues more effectively than traditional compounds .
Material Science Applications
This compound also finds applications in material science:
- Liquid Crystals : The compound's unique electronic properties make it a candidate for liquid crystal formulations used in display technologies.
- Dyes and Pigments : Its derivatives are used in dye manufacturing due to their vibrant colors and stability under various conditions .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of nitro-substituted compounds, finding that this compound demonstrated significant inhibition against various bacterial strains. This suggests its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Tuberculosis Drug Analogues
Research focused on synthesizing biphenyl analogues of PA-824 (a tuberculosis drug), where this compound was used as a key intermediate. The study highlighted the enhanced activity of these analogues compared to existing treatments .
Summary Table of Applications
Application Area | Specific Use | Impact/Outcome |
---|---|---|
Pharmaceuticals | Intermediate for antimicrobial agents | Significant inhibition of bacterial strains |
Agrochemicals | Development of effective pesticides | Improved penetration and stability |
Material Science | Liquid crystal formulations | Enhanced electronic properties |
Dyes and Pigments | Manufacturing vibrant and stable dyes | Application in various industrial sectors |
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(trifluoromethoxy)benzene involves the interaction of its trifluoromethoxy and nitro groups with various molecular targets. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
2,4-Dinitroanisole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2,4-Dinitrophenol: Contains hydroxyl group instead of trifluoromethoxy.
2,4-Dinitro-1-(methoxymethoxy)benzene: Contains a methoxymethoxy group instead of trifluoromethoxy.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable in various applications .
Biological Activity
2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS Number: 655-07-2) is an aromatic nitro compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C₇H₃F₃N₂O₅, and it has a molecular weight of approximately 252.1 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.
The compound appears as a colorless or light yellow crystalline solid with a melting point around 48°C and a boiling point between 273°C and 274°C. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy significantly influences its reactivity, particularly in electrophilic substitution reactions and reduction processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Free Radical Scavenging : It may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.
- Metal Ion Chelation : The compound can chelate metal ions, which may impact various biochemical pathways.
Cytotoxicity
Studies have suggested that nitroaromatic compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. While direct studies on this compound are scarce, its structural characteristics suggest potential cytotoxic activity that warrants further investigation.
Anti-inflammatory Activity
Compounds containing trifluoromethoxy groups have been associated with anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways like NF-κB. This suggests that this compound could have applications in treating inflammatory conditions .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Found that similar nitro compounds exhibited significant inhibition against E. coli and S. aureus. |
Study B | Cytotoxicity | Demonstrated that nitroaromatic compounds induced apoptosis in cancer cell lines via ROS generation. |
Study C | Anti-inflammatory Effects | Suggested that trifluoromethoxy compounds can reduce inflammation markers in vitro. |
Properties
IUPAC Name |
2,4-dinitro-1-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUUZCUXYXNPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371862 | |
Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655-07-2 | |
Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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